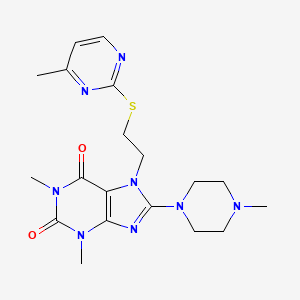
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H26N8O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H22N6O2S, with a molecular weight of approximately 378.48 g/mol. Its structure features a purine base modified with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound is believed to act as a kinase inhibitor, which plays a crucial role in various cellular processes including cell proliferation and apoptosis. Kinases are often implicated in cancer pathways, making inhibitors of these enzymes valuable in oncology.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against several cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.5 | Inhibition of estrogen receptor signaling |
| A375 (Melanoma) | 4.2 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 0.39 | CDK2 inhibition leading to cell cycle arrest |
These results indicate that the compound may be effective in targeting multiple pathways involved in cancer progression.
Case Studies
-
Case Study on MCF-7 Cells :
Researchers observed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 3.5 µM. The study suggested that the mechanism involved the inhibition of estrogen receptor signaling pathways, which are crucial for breast cancer cell proliferation. -
A375 Melanoma Model :
In another study, the compound was tested on A375 melanoma cells and showed an IC50 value of 4.2 µM. The results indicated that the compound induces apoptosis through the activation of caspases, which are essential for programmed cell death.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism, although detailed metabolic pathways remain to be elucidated.
- Toxicity : Toxicological assessments indicate that while the compound exhibits potent anticancer activity, it may also present cytotoxic effects on normal cells at higher concentrations.
Propiedades
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2S/c1-13-5-6-20-17(21-13)30-12-11-27-14-15(24(3)19(29)25(4)16(14)28)22-18(27)26-9-7-23(2)8-10-26/h5-6H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHAMYCBNCJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














